molecular formula C18H22FN3O B2407873 N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide CAS No. 1252303-75-5

N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B2407873
CAS No.: 1252303-75-5
M. Wt: 315.392
InChI Key: RGYFLFDJHHRCAY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a cyano group

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O/c19-16-5-1-3-14(11-16)12-21-9-2-4-15(13-21)18(23)22(10-8-20)17-6-7-17/h1,3,5,11,15,17H,2,4,6-7,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYFLFDJHHRCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)N(CC#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

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